1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine
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Overview
Description
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine is a complex organic compound with a unique structure that combines a piperidine ring with a benzyl group and a sulfonyl group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine typically involves multiple steps, including Friedel-Crafts acylation, sulfonylation, and piperidine ring formation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and strong acids like sulfuric acid (H2SO4) for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-1-(1-methylethyl)benzene: Shares the methoxy and methyl groups on the phenyl ring.
4-Benzylpiperidine: Contains the piperidine ring and benzyl group but lacks the sulfonyl and substituted phenyl groups.
Uniqueness
1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3S/c1-17(2)21-16-23(22(27-4)14-18(21)3)28(25,26)24-12-10-20(11-13-24)15-19-8-6-5-7-9-19/h5-9,14,16-17,20H,10-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXAUIOHOMZRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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